9-cis-Retinyl Stearate

Description

Overview of Retinoid Classes and Geometric Isomerism

Retinoids are a family of fat-soluble compounds that are chemically related to vitamin A. wikipedia.org This class includes retinol (B82714), retinal, retinoic acid, and retinyl esters. wikipedia.org These compounds are fundamental for vision, immune function, reproduction, and cellular differentiation. fao.orgnih.gov

A key feature of retinoids is their ability to exist in various geometric isomers due to the presence of double bonds in their polyene chain. nih.govacs.org Isomers are molecules that have the same chemical formula but different arrangements of atoms in space. The cis and trans configurations at these double bonds give rise to different three-dimensional structures, which in turn can lead to different biological activities. nih.gov For instance, retinol has several known biologically active isoforms, including all-trans, 11-cis, 13-cis, 9,13-di-cis, 9-cis, and 11,13-di-cis, with the all-trans form being the most prevalent physiologically. nih.gov The conversion between these isomers is a critical aspect of retinoid metabolism and function. nih.gov

The Physiological Significance of Retinyl Esters as Vitamin A Storage Forms

The body stores vitamin A primarily in the form of retinyl esters, with the liver being the main storage site. wikipedia.orgwho.int These esters are formed by the combination of retinol with a fatty acid. frontiersin.org The most common fatty acids involved are palmitic acid, stearic acid, oleic acid, and linoleic acid, resulting in retinyl palmitate, retinyl stearate (B1226849), retinyl oleate (B1233923), and retinyl linoleate, respectively. nih.gov This esterification process allows for a stable and long-term reserve of vitamin A, which can be mobilized and converted to active forms like retinol and retinoic acid when needed. wikipedia.orgfao.org

This storage mechanism is vital for maintaining vitamin A homeostasis, ensuring a continuous supply for essential biological functions even during periods of low dietary intake. mdpi.com The stored retinyl esters themselves are considered biologically inactive until they are hydrolyzed back to retinol. nih.gov

Historical Context of 9-cis-Retinoid Discovery and Early Investigations

The discovery of retinoids dates back to the early 20th century with the identification of Vitamin A. mylens.ai The synthesis of all-trans retinoic acid in 1947 was a significant milestone in retinoid chemistry. mylens.ai The term 'retinoid' was introduced in 1950 to describe compounds related to vitamin A. mylens.ai

The specific investigation into 9-cis isomers came later. In 1992, 9-cis-retinoic acid was identified as a potential endogenous ligand for the Retinoid X Receptors (RXRs), a class of nuclear receptors. bioscientifica.comoup.com This discovery sparked considerable interest in the 9-cis configuration. However, the endogenous presence of 9-cis-retinoic acid has been a subject of debate, with some studies failing to detect it in significant amounts under normal physiological conditions. oup.comresearchgate.net Early methods for identifying 9-cis-retinoic acid, such as HPLC with UV detection, were later found to be not entirely specific. oup.comresearchgate.net

Current Academic and Research Perspectives on 9-cis-Retinyl Stearate

Current research continues to explore the nuances of retinoid metabolism and function. While retinyl esters are primarily known as storage forms, there is ongoing investigation into the specific roles of different ester forms. This compound, as a specific isomer and ester, is understood to be a fatty acid ester of a retinol isomer, primarily found in the retina. pharmaffiliates.com

Modern analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have significantly improved the ability to accurately identify and quantify different retinoid isomers and esters. acs.orgoup.com These advanced methods are crucial for discerning the subtle but important differences in the metabolic pathways and potential biological activities of compounds like this compound. Research also investigates the dietary sources and metabolic fate of various retinyl esters. frontiersin.org

Compound Information Table

| Compound Name |

| This compound |

| all-trans-retinoic acid |

| 9-cis-retinoic acid |

| Retinol |

| Retinal |

| Retinyl Palmitate |

| Retinyl Oleate |

| Retinyl Linoleate |

| Vitamin A |

| 11-cis-retinal |

| 13-cis-retinoic acid |

| 9,13-di-cis-retinoic acid |

| 11-cis-retinol |

| 11,13-di-cis-retinol |

| 9-cis-retinol (B22316) |

| 9,13-di-cis-retinol |

Properties

IUPAC Name |

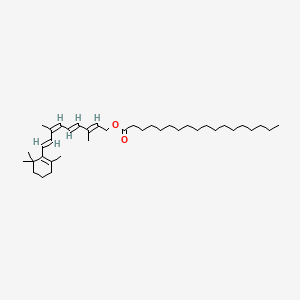

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24-,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGACJMSLZMZOX-VBGKRDRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858371 | |

| Record name | (9cis)-O~15~-Octadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79299-77-7 | |

| Record name | (9cis)-O~15~-Octadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Chemical Synthesis Pathways of 9 Cis Retinyl Stearate

Chemical Synthesis Methodologies for 9-cis-Retinyl Esters

The laboratory synthesis of 9-cis-retinyl esters, including 9-cis-retinyl stearate (B1226849), is a multi-step process that hinges on the initial production of 9-cis-retinol (B22316) from more readily available all-trans precursors.

Catalytic Isomerization of All-trans-Retinyl Precursors for 9-cis-Retinol Production

The conversion of all-trans-retinoids to their 9-cis isomers is a critical step in the synthesis of compounds like 9-cis-retinyl stearate. Research has explored various methods to achieve this isomerization, including the use of transition metal-based catalysts. acs.orgescholarship.org One effective approach involves the catalytic isomerization of all-trans-retinyl acetate (B1210297) using a palladium complex, such as (CH3CN)2PdCl2, in the presence of triethylamine. escholarship.org This reaction, when conducted with conventional heating or microwave irradiation, can yield a significant percentage of the 9-cis isomer. escholarship.org For instance, heating all-trans-retinyl acetate with a palladium catalyst at 65°C can lead to a 15% yield of the 9-cis isomer. escholarship.org

Following isomerization, the resulting mixture of retinyl esters is typically subjected to hydrolysis to yield a mixture of retinol (B82714) isomers. Selective crystallization can then be employed to purify 9-cis-retinol from this mixture. arvojournals.org Photoisomerization of all-trans-retinoids in a polar solvent like acetonitrile (B52724) has also been shown to produce a mixture of cis isomers, with the 9-cis isomer being a predominant product. who.int

Esterification Techniques for 9-cis-Retinol to this compound

Once 9-cis-retinol is obtained, it can be esterified to form this compound. This is a standard chemical reaction where the hydroxyl group of 9-cis-retinol reacts with stearic acid or a reactive derivative, such as stearoyl chloride or stearic anhydride, to form an ester linkage. This process is analogous to the synthesis of other retinyl esters. arvojournals.org The resulting this compound is a fatty acid ester of the 9-cis isomer of retinol. pharmaffiliates.comnih.gov

Enzymatic Biosynthesis Pathways within Biological Systems

Within biological systems, the formation of 9-cis-retinyl esters is a vital process for the storage and metabolism of retinoids. This biosynthesis is primarily carried out by two key enzymes: Acyl-CoA:Retinol Acyltransferase (ARAT) and Lecithin:Retinol Acyltransferase (LRAT). nih.govacs.org

Role of Acyl-CoA:Retinol Acyltransferase (ARAT) in 9-cis-Retinyl Ester Formation

Acyl-CoA:retinol acyltransferase (ARAT) is an enzyme that catalyzes the esterification of retinol using fatty acyl groups from the acyl-CoA pool. nih.gov Studies have indicated that ARAT can esterify 9-cis-retinol. nih.govacs.org In fact, research on HSC-T6 stellate cells has shown that ARAT exhibits a preference for esterifying 9-cis-retinol over all-trans-retinol. This suggests a significant role for ARAT in the formation of 9-cis-retinyl esters in certain cell types. One of the enzymes identified as possessing ARAT activity is diacylglycerol acyltransferase 1 (DGAT1). nih.govnih.gov However, in the liver, LRAT is considered the primary enzyme for retinyl ester synthesis, with ARAT activity not playing a major role, even under conditions of high retinol intake. nih.gov

Contribution of Lecithin:Retinol Acyltransferase (LRAT) to 9-cis-Retinyl Esterification

Lecithin:retinol acyltransferase (LRAT) is the principal enzyme responsible for the esterification of retinol in various tissues, including the liver and the eye. mdpi.comnih.govnih.gov LRAT catalyzes the transfer of a fatty acyl group from the sn-1 position of phosphatidylcholine to retinol, forming a retinyl ester. mdpi.comnih.govresearchgate.net This process is crucial for the storage of vitamin A and for the visual cycle. nih.govnih.govresearchgate.net While much of the research on LRAT has focused on all-trans-retinol, it is understood that the enzyme can also esterify 9-cis-retinol. nih.govacs.org The fatty acids most commonly incorporated into retinyl esters are palmitic, stearic, and oleic acids. nih.gov In the eye, LRAT is responsible for creating the all-trans-retinyl esters that are the substrate for the isomerase RPE65, a key enzyme in the regeneration of the visual chromophore 11-cis-retinal. arvojournals.orgnih.govacs.org

Interconversion Dynamics of 9-cis-Retinol and its Esterification to this compound

The biosynthesis of this compound is intrinsically linked to the availability of its precursor, 9-cis-retinol. The in vivo pathway for the synthesis of 9-cis-retinoic acid, a crucial signaling molecule, is thought to proceed through the isomerization of all-trans-retinol to 9-cis-retinol. pnas.org The identification of a 9-cis-retinol dehydrogenase (cRDH), which oxidizes 9-cis-retinol to 9-cis-retinal (B17824), supports the existence of a distinct pathway for 9-cis-retinoid metabolism. nih.govpnas.org

Within cells, there is a dynamic interplay between the free and esterified forms of retinoids. nih.gov Both Hep G2 hepatoma cells and HSC-T6 stellate cells have been shown to esterify 9-cis-retinol, likely through the actions of both ARAT and LRAT. nih.govacs.org These cells are also capable of hydrolyzing 9-cis-retinyl esters back to 9-cis-retinol via retinyl ester hydrolases. nih.govacs.org This continuous cycle of esterification and hydrolysis allows for the regulation of intracellular levels of both 9-cis-retinol and its storage form, 9-cis-retinyl esters, including this compound.

Metabolism and Homeostasis of 9 Cis Retinyl Stearate

Cellular Uptake and Intracellular Transport Mechanisms of 9-cis-Retinoids

The uptake and transport of retinoids are tightly controlled by a network of binding proteins that chaperone these lipophilic molecules within the aqueous cellular environment. escholarship.org While free retinol (B82714) can diffuse across cell membranes, this is limited, and the primary mechanism involves specific proteins. amegroups.org

Cellular retinol-binding proteins (CRBPs) are key intracellular chaperones that bind 9-cis-retinol (B22316) and 9-cis-retinal (B17824) with high affinity. nih.gov Specifically, CRBP-I and CRBP-II bind 9-cis-retinal with dissociation constants (Kd) of 8 nM and 5 nM, respectively. medchemexpress.com This binding protects the retinoids from non-specific oxidation and facilitates their delivery to enzymes responsible for metabolism. nih.gov This chaperoning action is believed to be integral to the biosynthesis of 9-cis-retinoic acid. nih.gov Studies with different CRBPs, like CRBP3, have also shown affinity for 9-cis-retinol. escholarship.org The presence of these binding proteins suggests a controlled pathway for 9-cis-retinoid trafficking, ensuring they reach their metabolic destinations, such as the enzymes that catalyze their esterification or oxidation. nih.govresearchgate.net

Tissue-Specific Storage and Mobilization of 9-cis-Retinyl Esters

Following uptake, 9-cis-retinol is esterified to form 9-cis-retinyl esters, such as 9-cis-retinyl stearate (B1226849), which serve as the primary storage form of this retinoid isomer. This storage occurs in specialized lipid droplets within various tissues, most notably the liver, but also in adipose and ocular tissues. amegroups.orgarvojournals.org

The liver is the principal organ for the uptake, metabolism, and storage of retinoids. nih.govnih.gov Dietary retinyl esters are taken up by hepatocytes, where they can be hydrolyzed. nih.gov For storage, retinol is transferred to hepatic stellate cells (HSCs), which are specialized for retinoid storage and contain 70-90% of the total retinoid in a well-nourished individual. amegroups.orgnih.gov Within HSCs, retinol is re-esterified into retinyl esters, including palmitate, stearate, oleate (B1233923), and linoleate, and stored in large cytoplasmic lipid droplets. amegroups.orgnih.gov

The esterification of 9-cis-retinol in liver-derived cells is carried out by both acyl-CoA:retinol acyltransferase (ARAT) and lecithin:retinol acyltransferase (LRAT). nih.gov LRAT, a key enzyme in this process, catalyzes the transfer of a fatty acyl group from phosphatidylcholine to retinol, forming retinyl esters. nih.govacs.orgwikipedia.org Studies in hepatic cell lines like Hep G2 and HSC-T6 confirm that both are capable of esterifying 9-cis-retinol. nih.govacs.org Interestingly, while both cell types accumulate similar amounts of 9-cis-retinol, Hep G2 cells show a preference for incorporating all-trans-retinol when both isomers are present. nih.govacs.org HSCs, however, show no preference, highlighting their specialized role in storing various retinoid forms. nih.govacs.org These stored hepatic esters, including 9-cis-retinyl esters, act as a reservoir that can be mobilized to maintain retinoid homeostasis throughout the body. arvojournals.orgmdpi.com

Beyond the liver, the eye and adipose tissue are significant sites for retinoid storage and metabolism. amegroups.orgnih.gov

Ocular Tissue: The retinal pigment epithelium (RPE) in the eye is a crucial site for retinoid processing, including the storage of retinyl esters in specialized lipid droplets known as retinyl ester storage structures (RESTs). nih.govnih.gov These esters are vital precursors for the visual chromophore. nih.govnih.gov Following oral administration in animal models, 9-cis-retinoids are delivered to the RPE, similar to the all-trans-retinol pathway, where they are stored. arvojournals.org For instance, after administration of 9-cis-retinyl acetate (B1210297), significant amounts of 9-cis-retinyl esters accumulate in the RPE. arvojournals.org These stored esters are then converted to 9-cis-retinal, which can form the visual pigment isorhodopsin. arvojournals.orgarvojournals.org The enzyme LRAT is highly active in the RPE, facilitating the esterification necessary for storage. nih.govnih.govresearchgate.net

Adipose Tissue: Adipose tissue serves as another significant, though secondary, depot for retinyl ester storage. nih.govbioscientifica.com It can accumulate significant stores of retinyl esters, which can be mobilized when needed. nih.gov While specific studies on 9-cis-retinyl stearate in adipose tissue are limited, the general mechanisms of retinoid uptake and esterification are considered to be active. nih.govbioscientifica.com

The storage and transport of retinoids are regulated by specific proteins that manage their movement across membranes and into lipid droplets.

Adipose Differentiation-related Protein (ADFP): ADFP (also known as Perilipin 2) is a structural protein that coats the surface of lipid droplets in various tissues, including the liver and the RPE of the eye. nih.govwikipedia.org It plays a crucial role in managing the storage of lipids, including retinyl esters. nih.gov In the RPE, ADFP is specifically localized to the RESTs, and its expression level correlates with the amount of stored retinyl esters. nih.gov Studies on ADFP-deficient mice have shown reduced accumulation of retinyl esters and aberrant trafficking within the RPE, indicating that ADFP is essential for the proper maintenance and compartmentalization of retinyl ester stores in the eye. nih.govnih.gov This protein may increase the cellular storage capacity for retinyl esters and regulate the balance between free retinol and its esterified form. nih.gov

Stimulated by Retinoic Acid 6 (STRA6): STRA6 is a multi-transmembrane cell-surface receptor that facilitates the transport of retinol from its carrier in the blood, retinol-binding protein (RBP), into cells. mdpi.comnih.govoup.com STRA6 is highly expressed in tissues with a high demand for vitamin A, such as the RPE. amegroups.org Its function is often coupled with the intracellular esterifying enzyme LRAT, which converts the incoming retinol into retinyl esters, trapping it inside the cell and driving further uptake. nih.govfrontiersin.org

Research indicates that STRA6-mediated transport is highly isomer-specific. All-trans isomers of retinoids are much more effective at stimulating vitamin A uptake via STRA6 than 9-cis isomers. mdpi.com While 9-cis-retinoids can bind to RBP, their inefficiency in stimulating STRA6 suggests they are not transported as effectively through the STRA6 channel. mdpi.com However, other studies have shown that 9-cis-retinal can promote the STRA6-mediated transport of retinol from holo-RBP to the intracellular chaperone CRBP1, indicating a complex regulatory role. nih.govamegroups.org The absence of STRA6 in mice leads to a dramatic reduction in ocular retinoids but does not significantly affect retinoid levels in other major tissues like the liver or adipose tissue, highlighting its critical and specific role in the eye. amegroups.orgoup.com

Hydrolysis of 9-cis-Retinyl Esters by Retinyl Ester Hydrolases

The mobilization of stored 9-cis-retinyl esters requires their hydrolysis back to 9-cis-retinol, a reaction catalyzed by retinyl ester hydrolases (REHs). nih.gov This enzymatic step is essential for releasing retinol from storage depots like the liver and adipose tissue so it can be transported to other tissues or converted to its active acid form. mdpi.com

Studies using pig liver homogenates have demonstrated that REHs are highly active against cis-isomers of retinyl esters. nih.govcapes.gov.brdissertation.com In fact, the hydrolysis rate for 9-cis-retinyl palmitate was found to be 2.4 times greater than that for all-trans-retinyl palmitate. nih.gov This preference for cis-isomers suggests a dedicated mechanism for their mobilization.

This table displays the relative rates at which different isomers of retinyl palmitate are hydrolyzed by retinyl ester hydrolase (REH) from pig liver homogenates. The activity against all-trans-retinyl palmitate is set as the baseline (1.0). Data sourced from research findings. nih.gov

In the eye, however, the substrate specificity of REH is different. The REH activity in the RPE preferentially hydrolyzes 11-cis-retinyl palmitate, with significantly lower activity towards 9-cis, 13-cis, and all-trans isomers. nih.gov This indicates that different tissues employ distinct REHs tailored to their specific metabolic needs. The existence of at least three distinct REHs in pig liver cytosol, differing in molecular size and substrate specificities, further supports this notion of specialized enzymatic activity. nih.gov

Systemic Distribution and Inter-organ Fluxes of 9-cis-Retinoids in Animal Models

After being absorbed or mobilized from storage, 9-cis-retinoids are distributed throughout the body to various tissues. Animal models provide insight into the pharmacokinetics and tissue distribution of these compounds.

Following oral administration of a 9-cis-retinoid prodrug (9-cis-retinyl acetate) to mice, the compound is converted in the liver and stored as fatty acid 9-cis-retinyl esters. arvojournals.org These esters and the hydrolyzed 9-cis-retinol are then mobilized from the liver into circulation, traveling to target tissues like the eye. arvojournals.org Studies tracking 9-cis-retinoic acid in rats after a single oral dose showed rapid distribution to all studied organs, with peak concentrations reached in under two hours. nih.govresearchgate.net

This table shows the time required to reach the maximum concentration (Tmax) of 9-cis-retinoic acid in various tissues of the rat following a single oral administration. Data from pharmacokinetic studies. nih.govresearchgate.net

A notable finding is the retention of 9-cis-retinoic acid in the skin, where it remained detectable for up to 168 hours, long after it was cleared from plasma and other organs (after 48 hours). nih.gov In studies involving direct administration to the brain in rats, 9-cis-retinoic acid levels peaked at one to two hours before returning to baseline, demonstrating its ability to cross the blood-brain barrier and be rapidly metabolized. d-nb.info

The inter-organ flux is primarily managed by the liver, which takes up dietary retinoids, stores them, and then releases retinol into the circulation bound to RBP. amegroups.orgnih.gov While this is the main pathway for all-trans-retinol, the mobilization of 9-cis-retinyl esters from the liver serves as a crucial supply line for peripheral tissues that require 9-cis-retinoids. arvojournals.org This systemic distribution ensures that tissues like the eye can receive the necessary precursors to support their unique biological functions. arvojournals.org

Biological Function and Molecular Mechanisms Involving 9 Cis Retinyl Stearate

Role as a Metabolic Reservoir for Active 9-cis-Retinoids

9-cis-retinyl stearate (B1226849), like other retinyl esters, serves as a stable, biologically inactive storage form of vitamin A. nih.gov In various tissues, particularly the liver and retinal pigment epithelium (RPE), excesses of 9-cis-retinol (B22316) are esterified with fatty acids, such as stearic acid, to form 9-cis-retinyl stearate. nih.govmdpi.comarvojournals.org This process of esterification is a key homeostatic mechanism, preventing the potential toxicity of excessive free retinol (B82714) and creating a readily available reserve. nih.govnih.gov

The mobilization of these stores involves the enzymatic hydrolysis of the ester bond by retinyl ester hydrolases, releasing free 9-cis-retinol into the cytoplasm. nih.govmdpi.com This liberated 9-cis-retinol can then enter metabolic pathways to be converted into its active derivatives or be re-esterified if not immediately needed. nih.gov This dynamic equilibrium between esterification and hydrolysis ensures a controlled supply of 9-cis-retinoids to meet cellular demands.

Research in hepatic-derived cell lines, such as Hep G2 and HSC-T6, has demonstrated that both cell types can esterify 9-cis-retinol, likely through the actions of acyl-CoA:retinol acyltransferase (ARAT) and lecithin:retinol acyltransferase (LRAT). nih.gov Furthermore, in vitro assays have confirmed that these cells possess retinyl ester hydrolase activity capable of hydrolyzing 9-cis-retinyl esters. nih.gov

Indirect Influence on 9-cis-Retinoic Acid Biosynthesis Pathways

This compound indirectly influences the biosynthesis of 9-cis-retinoic acid by providing the precursor, 9-cis-retinol, upon hydrolysis. The subsequent conversion of 9-cis-retinol to 9-cis-retinoic acid is a critical step in retinoid signaling.

The formation of 9-cis-retinoic acid from 9-cis-retinol is a two-step oxidative process. nih.gov

Oxidation of 9-cis-Retinol to 9-cis-Retinal (B17824): The first step is the conversion of 9-cis-retinol to 9-cis-retinal. This reaction is catalyzed by a class of enzymes known as retinol dehydrogenases (RDHs). nih.govnih.gov Specifically, a cis-retinol dehydrogenase (cRDH) has been identified that can oxidize 9-cis-retinol. nih.govresearchgate.net

Oxidation of 9-cis-Retinal to 9-cis-Retinoic Acid: The subsequent oxidation of 9-cis-retinal to 9-cis-retinoic acid is carried out by retinal dehydrogenases (RALDHs). nih.gov

The presence of 9-cis-retinol in the liver suggests it is a likely precursor for 9-cis-retinoic acid synthesis in this organ. oup.comresearchgate.netwho.int Studies have shown that cell homogenates from Hep G2 cells can convert all-trans-retinol to 9-cis-retinal, indicating that pathways exist for the generation of 9-cis-retinoids. nih.gov The identification of a 9-cis-retinol dehydrogenase in the mouse embryo further supports a metabolic pathway where 9-cis-retinol is a key intermediate. nih.gov

The metabolism of retinoids, including the 9-cis isomers, is subject to intricate feedback regulation to maintain homeostasis. nih.govnih.gov High concentrations of 9-cis-retinol have been shown to inhibit the synthesis of 9-cis-retinoic acid in Hep G2 cells, which may account for the low levels of 9-cis-retinol observed in the liver of mice. nih.gov

Retinoic acid itself plays a role in regulating the expression of genes involved in its own metabolism. For instance, all-trans-retinoic acid can induce the expression of LRAT, the enzyme responsible for esterifying retinol for storage, thereby directing retinol flux towards storage during periods of vitamin A sufficiency. nih.gov While direct evidence for 9-cis-retinoic acid regulating this compound formation is less established, the overlapping nature of retinoid metabolic pathways suggests similar regulatory principles may apply.

Interactions with Retinoid-Binding Proteins and Nuclear Receptors (RAR/RXR)

The biological activities of retinoids are mediated through their interaction with specific binding proteins and nuclear receptors. While this compound itself is not known to be biologically active, its metabolic products, 9-cis-retinol and 9-cis-retinoic acid, have significant interactions.

9-cis-retinal has been shown to bind to cellular retinol-binding protein-I (CRBP-I) and CRBP-II with high affinity. medchemexpress.com These proteins are involved in the intracellular transport and metabolism of retinoids.

The ultimate active metabolite, 9-cis-retinoic acid, is a high-affinity ligand for two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). nih.govselleckchem.com It is a particularly potent activator of RXRs. nih.gov Upon ligand binding, these receptors form heterodimers (e.g., RAR-RXR) or homodimers (RXR-RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov Some research suggests that 9-cis-retinoic acid may act as a natural antagonist for the RAR response pathway in the presence of all-trans-retinoic acid. nih.gov

Implications in Cellular Differentiation and Gene Regulation in Non-Clinical Model Systems

The conversion of stored this compound to active 9-cis-retinoic acid has profound implications for cellular processes, as demonstrated in various non-clinical models.

In vitro studies have shown that 9-cis-retinoic acid can inhibit cell proliferation and induce differentiation and apoptosis in several cell lines. who.int For example, in human neural stem cell models, both all-trans and 9-cis-retinoic acid promoted glial cell fates over neural differentiation and altered network patterning. nih.gov Furthermore, 9-cis-retinal has been found to accelerate the differentiation and maturation of rod photoreceptors in retinal organoids. medchemexpress.com

The expression of a 9-cis-retinol dehydrogenase in the neural system and muscle progenitor cells in mouse embryos suggests a role for 9-cis-retinoic acid in neuronal patterning and myogenesis. pnas.org The ability of 9-cis-retinoic acid to activate RXRs, which form heterodimers with a variety of other nuclear receptors, places it at a crucial intersection of multiple signaling pathways that regulate growth, differentiation, and metabolism.

Table of Research Findings on 9-cis-Retinoid Metabolism and Function

| Finding | Model System | Key Implication | Reference(s) |

| Esterification of 9-cis-retinol and hydrolysis of 9-cis-retinyl esters | Hep G2 and HSC-T6 cells | Demonstrates the capacity for storage and mobilization of 9-cis-retinoids in liver-derived cells. | nih.gov |

| Inhibition of 9-cis-retinoic acid synthesis by high 9-cis-retinol concentrations | Hep G2 cells | Suggests a negative feedback loop in 9-cis-retinoid metabolism. | nih.gov |

| Oxidation of 9-cis-retinol to 9-cis-retinal by cis-retinol dehydrogenase (cRDH) | In vitro enzymatic assays | Identifies a key enzyme in the biosynthetic pathway of 9-cis-retinoic acid. | nih.govresearchgate.net |

| 9-cis-retinal binds to CRBP-I and CRBP-II with high affinity | In vitro binding assays | Highlights the role of cellular binding proteins in the transport and metabolism of 9-cis-retinoids. | medchemexpress.com |

| 9-cis-retinoic acid is a high-affinity ligand for RAR and RXR nuclear receptors | In vitro binding and transactivation assays | Establishes the molecular mechanism through which 9-cis-retinoic acid exerts its effects on gene expression. | nih.govselleckchem.com |

| 9-cis-retinal accelerates rod photoreceptor differentiation | Retinal organoids | Implicates 9-cis-retinoids in the development and maturation of retinal cells. | medchemexpress.com |

Analytical and Chromatographic Characterization of 9 Cis Retinyl Stearate

High-Performance Liquid Chromatography (HPLC) Techniques for Retinyl Esters

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and analysis of retinoids. sci-hub.se Due to the diversity of retinyl esters found in biological and commercial samples, different HPLC modes are employed to achieve optimal resolution.

Normal-Phase and Reverse-Phase Separations for Isomers and Fatty Acid Esters

Both normal-phase (NP) and reverse-phase (RP) HPLC are utilized for retinoid analysis, with the choice depending on the specific analytical goal.

Normal-Phase HPLC (NP-HPLC) is particularly effective for separating geometric isomers of retinoids. nih.govpageplace.de In this mode, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane (B92381) with small amounts of a more polar solvent like 2-propanol or diethyl ether). nih.govarvojournals.org This technique can resolve different cis/trans isomers, such as 9-cis-retinol (B22316) from all-trans-retinol. nih.govresearchgate.net While NP-HPLC excels at isomer separation, it is generally less efficient at discriminating between retinyl esters with different fatty acid chains. pageplace.de

Reverse-Phase HPLC (RP-HPLC) is the most common method for analyzing retinyl esters. sci-hub.se It employs a non-polar stationary phase (typically C18 or C30) and a more polar mobile phase, such as mixtures of acetonitrile (B52724), methanol, and water. nih.govnih.gov RP-HPLC separates compounds based on their hydrophobicity. In this system, retinyl esters, being highly non-polar, are strongly retained and elute much later than the more polar retinol (B82714). sci-hub.se The elution order among retinyl esters is determined by the length and degree of unsaturation of the fatty acid moiety; for instance, retinyl stearate (B1226849) would typically elute after retinyl palmitate due to its longer carbon chain. sci-hub.senih.gov While excellent for separating esters, standard RP-HPLC on a C18 column may not resolve geometric isomers. arvojournals.org

A common strategy involves a gradient elution, starting with a more polar mobile phase to elute polar compounds like retinol, and gradually increasing the non-polar solvent concentration to elute the strongly retained retinyl esters in a reasonable time with sharp peaks. sci-hub.senih.govnih.gov

Application of Diode Array Detection and Specialized Column Chemistries (e.g., C30)

To enhance the specificity and resolution of HPLC methods, advanced detectors and column technologies are employed.

Diode Array Detection (DAD) is invaluable in retinoid analysis. It acquires the full UV-Vis spectrum for a compound as it elutes from the HPLC column. Retinoids exhibit a characteristic UV absorption spectrum due to their conjugated double bond system, typically with a maximum absorbance (λmax) around 325 nm for retinol and its esters. nih.goviarc.frnih.gov DAD allows for:

Peak Purity Assessment: Confirming that a chromatographic peak corresponds to a single compound.

Tentative Identification: Comparing the acquired spectrum of an unknown peak with the spectra of known standards. nih.gov

Simultaneous Quantification: Measuring absorbance at the specific λmax for different classes of retinoids in a single run. nih.govnih.gov

Specialized Column Chemistries , particularly the use of C30 columns , have significantly improved the separation of structurally similar compounds like carotenoids and retinoids. nih.govthermofisher.com C30 phases offer enhanced shape selectivity compared to traditional C18 columns, enabling the separation of geometric isomers even under reverse-phase conditions. nih.govthermofisher.comcsic.es This makes it possible to separate, for instance, α-retinyl esters from their β-retinyl ester counterparts (like all-trans- and 9-cis-isomers) within a single chromatographic run, which is challenging on a standard C18 column. nih.gov The use of a C30 column, often in tandem with another column, can provide comprehensive profiling of retinyl esters in complex samples like milk. nih.gov

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application | Reference |

|---|---|---|---|---|

| Normal-Phase (NP-HPLC) | Silica (Zorbax SIL) | Hexane / 2-Propanol | Separation of geometric isomers (e.g., 9-cis vs. all-trans) | nih.gov |

| Reverse-Phase (RP-HPLC) | C18 (Zorbax SB-C18) | Acetonitrile / Water / Formic Acid | Separation of retinyl esters by fatty acid chain length | nih.gov |

| Reverse-Phase (RP-HPLC) | C30 | Methanol / MTBE / Water | Simultaneous separation of isomers and esters | nih.govcsic.es |

Spectrophotometric Approaches for Retinoid Detection and Quantification

Before the widespread availability of HPLC and MS, spectrophotometry was a primary method for retinoid quantification. walshmedicalmedia.com This technique relies on the strong UV absorbance of the conjugated polyene chain in the retinoid structure. iarc.frsci-hub.se

The concentration of a purified retinoid in solution can be determined by measuring its absorbance at its λmax (around 325 nm for retinyl esters in ethanol) and applying the Beer-Lambert law, using a known molar extinction coefficient. iarc.frsci-hub.senih.gov While simple, cost-effective, and sensitive, this method has significant limitations:

It lacks specificity and cannot distinguish between different retinoid isomers or esters, as they have very similar UV spectra.

The measurement is highly susceptible to interference from other compounds in the sample matrix that absorb at the same wavelength. nih.gov

Therefore, spectrophotometry is now primarily used to determine the concentration of pure reference standards or for total vitamin A quantification after all interfering substances have been removed, often through saponification and extraction. nih.govwalshmedicalmedia.comresearchgate.net

Considerations for Sample Preparation, Extraction, and Stability in Retinoid Analysis

The accuracy of any retinoid analysis is critically dependent on the procedures used for sample preparation and extraction. nih.gov The main goals are to efficiently extract the retinoids from the sample matrix (e.g., tissues, serum, food), remove interfering substances like lipids and proteins, and prevent the degradation or isomerization of the target analytes. nih.govresearchgate.net

Extraction: Common methods include liquid-liquid extraction (LLE) and protein precipitation (PPT).

LLE: Samples are typically homogenized and extracted with a non-polar organic solvent like hexane, often mixed with a more polar solvent like isopropanol (B130326) or ethanol (B145695) to disrupt protein binding. nih.govspringernature.com

PPT: For serum or plasma samples, proteins are often precipitated by adding a solvent like acetonitrile. The supernatant, containing the retinoids, is then collected for analysis. thermofisher.comthermofisher.com

Stability: Retinoids are highly susceptible to degradation. iarc.frnih.gov Several precautions are mandatory:

Protection from Light: All procedures should be carried out under amber or yellow light, and samples should be stored in amber vials to prevent photo-isomerization and degradation. nih.govresearchgate.net

Prevention of Oxidation: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to extraction solvents is crucial to prevent oxidative cleavage of the polyene chain. csic.es Samples are often handled under an inert gas like nitrogen or argon. iarc.fr

Temperature Control: Samples should be kept on ice during preparation and stored at low temperatures (–20°C to –80°C) for long-term stability. nih.govresearchgate.net Thermal degradation can also cause isomerization. diva-portal.org

The choice of sample preparation method must be validated to ensure high recovery and minimal degradation of 9-cis-retinyl stearate and other retinoids of interest. nih.govnih.gov

Research Applications and Model Systems for 9 Cis Retinyl Stearate Studies

In Vitro Cellular Models for Metabolic Investigations

Cellular models provide a controlled environment to study the intricate processes of retinoid biotransformation at the molecular level.

Hepatic and Stellate Cell Lines for Retinoid Biotransformation Studies

The liver is the primary site for the uptake, metabolism, and storage of retinoids. nih.gov Within the liver, hepatocytes and hepatic stellate cells (HSCs) are the key players in these processes. nih.govamegroups.org Hepatocytes are responsible for the initial uptake of dietary retinoids and the synthesis of retinol-binding protein for mobilization. nih.govamegroups.org However, it is the HSCs that serve as the main storage site, holding 50–60% of the body's total retinoids, primarily as retinyl esters within characteristic lipid droplets. nih.govscienceopen.com

In healthy liver, HSCs are in a quiescent state, characterized by these retinoid-rich lipid droplets. nih.gov During liver injury or disease, HSCs become activated, leading to the loss of these retinoid stores, a process linked to the progression of liver fibrosis. nih.govmdpi.com Therefore, in vitro models using these cell types are invaluable for understanding the dynamics of retinoid storage and metabolism, including that of 9-cis-retinyl stearate (B1226849). Studies using these models can elucidate the enzymatic processes involved in the esterification of 9-cis-retinol (B22316) to 9-cis-retinyl stearate and its subsequent hydrolysis.

Recent advancements include the development of three-dimensional liver organoids derived from induced pluripotent stem cells (iPSCs), which can contain both hepatocytes and HSCs. mdpi.comresearchgate.net These models offer a more physiologically relevant system to study the interaction between these cell types in retinoid metabolism. mdpi.com For instance, treatment of these organoids with 9-cis-retinoic acid, a metabolite of the 9-cis-retinoid pathway, has been shown to promote HSC quiescence, highlighting the importance of this pathway in maintaining liver homeostasis. mdpi.com

Analysis of 9-cis-Retinoid Metabolism in Non-Clinical Cell Lines (e.g., MCF7)

The human breast cancer cell line, MCF7, has been utilized to investigate the metabolism and effects of 9-cis-retinoids. nih.govosti.gov In one study, MCF7 cells engineered to overexpress cis-retinol dehydrogenase (cRDH) were treated with 9-cis-retinol. nih.gov This resulted in a significant reduction in cell proliferation. nih.gov The cells rapidly took up and metabolized approximately 75% of the 9-cis-retinol within 24 hours. nih.gov Interestingly, while 9-cis-retinol was oxidized to 9-cis-retinal (B17824), the formation of 9-cis-retinoic acid was not detected. nih.gov This research pointed to the formation of at least one novel metabolite from 9-cis-retinol and 9-cis-retinal that may be responsible for the observed anti-proliferative effects, independent of retinoic acid production. nih.gov These findings underscore the utility of cell lines like MCF7 in identifying novel metabolic pathways and bioactive metabolites of 9-cis-retinoids. nih.govosti.gov

In Vivo Animal Models for Retinoid Homeostasis and Function

Animal models are indispensable for studying the systemic effects of this compound on retinoid homeostasis and its physiological roles, particularly in the visual cycle.

Murine Models (e.g., Rpe65-/-, Stra6-/-, Adfp-deficient) in Retinoid Cycle Research

Genetically modified mouse models have been instrumental in elucidating the function of specific proteins in the retinoid visual cycle and the potential therapeutic role of 9-cis-retinoids.

Rpe65-/- Mice: These mice lack the RPE65 protein, which is essential for the conversion of all-trans-retinyl esters to 11-cis-retinal, the chromophore of rhodopsin. nih.govpnas.org This deficiency leads to a buildup of all-trans-retinyl esters in the retinal pigment epithelium (RPE) and severe vision impairment, mimicking the human disease Leber congenital amaurosis. nih.govpnas.org Studies have shown that administration of 9-cis-retinoids, such as 9-cis-retinyl acetate (B1210297), can bypass the blocked step in the visual cycle. nih.govnih.gov The administered 9-cis-retinoid is converted to 9-cis-retinal, which can form a functional photopigment called isorhodopsin, thereby restoring visual function. pnas.orgpnas.org In these mice, fatty acid 9-cis-retinyl esters accumulate in the liver in a dose-dependent manner after treatment, serving as a storage form. nih.gov

Stra6-/- Mice: STRA6 is a membrane receptor crucial for the uptake of retinol (B82714) from retinol-binding protein into cells, particularly in the eye. arvojournals.orgoup.com Mice lacking STRA6 exhibit significantly reduced ocular retinoid levels, including a 95% reduction in retinyl esters, leading to impaired vision. arvojournals.orgresearchgate.net These mice have provided insights into the essential role of STRA6 in maintaining ocular vitamin A homeostasis. oup.commdpi.com While direct studies on this compound in this model are limited, the model is critical for understanding the transport mechanisms that would be necessary for delivering 9-cis-retinoids to the eye.

Adfp-deficient Mice: Adipose differentiation-related protein (Adfp) is a component of lipid droplets, including the retinyl ester storage structures (RESTs) in the RPE. nih.govebi.ac.uk Mice deficient in Adfp show slower dark adaptation and reduced accumulation of retinyl esters in the eye. nih.gov This model demonstrates the importance of Adfp in the proper storage and trafficking of retinoids within the eye. nih.govebi.ac.uk Investigating the metabolism of this compound in Adfp-deficient mice could provide further understanding of its specific storage dynamics within the RPE.

Table 1: Key Murine Models in 9-cis-Retinoid Research

| Model | Gene Defect | Phenotype | Relevance to 9-cis-Retinoid Research |

|---|---|---|---|

| Rpe65-/- | Retinal pigment epithelium-specific 65-kDa protein | Impaired visual cycle, accumulation of all-trans-retinyl esters, vision loss. nih.govpnas.org | Demonstrates the therapeutic potential of 9-cis-retinoids to bypass enzymatic blocks in the visual cycle and the role of the liver in storing 9-cis-retinyl esters. nih.gov |

| Stra6-/- | Stimulated by retinoic acid 6 | Reduced ocular retinoid uptake, 95% reduction in retinyl esters, impaired vision. arvojournals.orgresearchgate.net | Crucial for understanding the transport mechanisms of retinoids to the eye. oup.com |

| Adfp-deficient | Adipose differentiation-related protein | Slower dark adaptation, reduced retinyl ester accumulation in the eye. nih.gov | Elucidates the role of lipid droplet proteins in the storage of retinyl esters, including potentially this compound. nih.gov |

Rodent Models (Rats, Guinea Pigs) for Comparative Species Analysis of Retinoid Profiles

Comparative studies across different rodent species reveal significant variations in retinoid metabolism and storage, providing a broader understanding of these processes.

Rats: Studies in rats have shown that the liver is a major storage site for retinyl esters, with retinyl palmitate being the predominant form. oup.com Following exposure to certain compounds, the levels of hepatic retinyl esters, including retinyl stearate, can be significantly altered. oup.com For example, exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in Long-Evans rats led to a dose-dependent decrease in both retinyl palmitate and retinyl stearate concentrations in the liver. oup.com Rat models are also used to study the distribution of retinoids in other tissues, such as the brain, where retinyl stearate is one of the identified retinyl esters. scialert.net

Guinea Pigs: Research on guinea pigs has highlighted distinct differences in retinoid profiles compared to rats and mice. nih.govresearchgate.net For instance, while mouse plasma has undetectable levels of 9-cis-retinol, guinea pig plasma contains significant amounts, representing about 14.8% of the total retinol. nih.govresearchgate.net Liver samples from guinea pigs show a similar profile of retinyl esters as mice and rats, including retinyl stearate, but the absolute concentrations can differ by several orders of magnitude. nih.gov These species-specific differences in the patterns of retinol and retinyl ester distribution may be due to variations in the activity of enzymes like lecithin:retinol acyltransferase (LRAT) and retinyl ester hydrolase (REH). nih.gov

Table 2: Comparative Retinoid Levels in Rodent Models

| Species | Tissue | Retinoid | Finding |

|---|---|---|---|

| Rat | Liver | Retinyl Stearate | Levels decrease in a dose-dependent manner upon TCDD exposure. oup.com |

| Guinea Pig | Plasma | 9-cis-Retinol | Constitutes approximately 14.8% of total retinol, unlike in mice where it is undetectable. nih.govresearchgate.net |

| Mouse, Rat, Guinea Pig | Liver | Retinyl Esters | All three species store a similar profile of retinyl esters, including stearate, but at vastly different concentrations. nih.gov |

Invertebrate Models for Evolutionary Perspectives on Retinoid Storage Capacity

To understand the evolutionary origins of retinoid storage, researchers have turned to invertebrate models. For a long time, the machinery for retinoid storage was thought to be a vertebrate innovation. plos.org However, recent studies have challenged this view.

Research on the gastropod mollusk Osilinus lineatus has demonstrated the presence of both retinol and retinyl esters, indicating that the capacity for retinoid storage predates the evolution of vertebrates. plos.orgresearchgate.net This finding suggests an ancient origin for the retinol esterification pathway. plos.org While these studies did not specifically identify this compound, they open up a new avenue for comparative genomics and biochemical studies to trace the evolutionary history of the enzymes and storage mechanisms involved in the metabolism of all retinyl esters, including the 9-cis isomers.

Mechanistic Investigations of Retinoid Signaling Pathways in Animal and Cellular Systems

The compound this compound, a member of the retinoid family, serves as a valuable tool in dissecting the intricate mechanisms of retinoid signaling pathways. These pathways are crucial for a multitude of physiological processes, including vision, cellular differentiation, and embryonic development. who.int Research utilizing animal and cellular models has shed light on how this compound and its metabolites influence these complex signaling cascades.

In animal models, particularly those mimicking human retinal diseases, this compound and related 9-cis-retinoids have been instrumental. For instance, in mice lacking the RPE65 protein (Rpe65-/- mice), a model for Leber congenital amaurosis, oral administration of 9-cis-retinoids has been shown to restore visual function. nih.govnih.gov This occurs because 9-cis-retinoids can bypass the defective step in the visual cycle, binding to opsin to form iso-rhodopsin, which can initiate phototransduction. nih.gov These studies demonstrate the utility of 9-cis-retinyl esters in probing the plasticity of the visual cycle and developing potential therapeutic strategies.

The metabolic fate of this compound is a key aspect of its role in signaling. Following administration, it is metabolized to other retinoid forms. In the liver, it can be converted to 9-cis-retinol and subsequently to 9-cis-retinoic acid. nih.gov 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear transcription factors that regulate the expression of a vast number of genes. nih.govnih.gov By studying the downstream effects of this compound administration on gene expression, researchers can unravel the specific roles of RAR and RXR signaling in various tissues.

Cellular systems, such as hepatoma (Hep G2) and hepatic stellate (HSC-T6) cell lines, have been employed to investigate the cellular uptake, esterification, and hydrolysis of 9-cis-retinoids. nih.gov These studies have revealed that cells can take up 9-cis-retinol, esterify it to form 9-cis-retinyl esters (including stearate), and hydrolyze these esters to release 9-cis-retinol. nih.gov This dynamic interplay is crucial for maintaining cellular retinoid homeostasis and providing the precursor for the synthesis of active signaling molecules like 9-cis-retinoic acid.

The following table summarizes key findings from studies investigating the mechanisms of 9-cis-retinoids in various model systems.

| Model System | Key Findings | Research Focus |

| Rpe65-/- Mice | Administration of 9-cis-retinoids restores retinal function by forming iso-rhodopsin. nih.govnih.gov | Visual cycle and retinal disease |

| Hep G2 and HSC-T6 Cells | Demonstrated uptake, esterification to 9-cis-retinyl esters, and hydrolysis of these esters. nih.gov | Cellular retinoid metabolism |

| Lrat-deficient Mice | Revealed that while lecithin:retinol acyltransferase (LRAT) is the primary enzyme for retinyl ester synthesis in the liver, it is not the sole enzyme in adipose tissue. nih.gov | Retinyl ester synthesis and storage |

| Wild-type Mice | Showed that 9-cis-retinyl acetate is converted to other prodrug forms, primarily 9-cis-retinyl palmitate, in the liver. nih.gov | Prodrug metabolism and distribution |

| Various Rodent Species (Rat, Mouse, Guinea Pig) | Characterized the distribution of retinol and retinyl esters, including stearate, in different tissues, highlighting significant species-specific differences. researchgate.net | Comparative retinoid physiology |

These mechanistic investigations in diverse model systems underscore the importance of this compound and related compounds in advancing our understanding of retinoid signaling in both health and disease.

Development of Research Probes and Reagents for Retinoid Studies

The unique properties of this compound and its derivatives have led to their use in the development of specialized research probes and reagents for studying various aspects of retinoid biology. These tools are essential for identifying and quantifying retinoids, characterizing their interactions with proteins, and elucidating their metabolic pathways.

One of the primary applications is in the development of analytical standards. Pure this compound can be used as a reference compound in high-performance liquid chromatography (HPLC) to identify and quantify its presence in biological samples. nih.govresearchgate.net This is crucial for studies investigating the distribution and metabolism of retinoids in different tissues and under various physiological conditions. The ability to accurately measure specific retinyl esters like the stearate form allows for a more detailed understanding of retinoid storage and mobilization. nih.gov

Furthermore, isotopically labeled versions of this compound can be synthesized to serve as powerful research probes. These labeled compounds can be used in tracer studies to follow the metabolic fate of the retinoid through different biochemical pathways in vivo and in vitro. This approach provides definitive evidence for the conversion of this compound to other retinoids, such as 9-cis-retinol and 9-cis-retinoic acid, and helps to quantify the flux through these pathways.

In the context of protein-ligand interactions, derivatives of 9-cis-retinoids are valuable. For instance, fluorescently tagged or photoaffinity-labeled analogs can be synthesized to identify and characterize retinoid-binding proteins. While not specific to the stearate ester, the general principle applies to the 9-cis-retinoid backbone. These probes can help to map the binding sites of retinoids on their receptors and transport proteins, providing insights into the structural basis of their biological activity.

The table below outlines the applications of this compound and related compounds as research tools.

| Research Application | Description | Utility in Retinoid Studies |

| Analytical Standard | Pure this compound used as a reference compound in chromatographic methods like HPLC. nih.govresearchgate.net | Enables accurate identification and quantification of this compound in complex biological matrices. |

| Metabolic Tracer | Isotopically labeled (e.g., with deuterium (B1214612) or carbon-13) this compound. | Allows for the unambiguous tracking of the metabolic conversion of this compound to other retinoid forms in vivo and in vitro. |

| Fluorescent Probe Analog | A 9-cis-retinoid structure modified with a fluorescent group. | Used to study retinoid binding to proteins, such as cellular retinoid-binding proteins and nuclear receptors, through fluorescence spectroscopy. |

| Photoaffinity Label | A 9-cis-retinoid derivative containing a photoreactive group. | Upon photoactivation, it covalently binds to nearby amino acid residues in the binding pocket of a protein, allowing for the identification of the binding site. |

| Precursor for Active Retinoids | Used in cell culture experiments to provide a stable source of 9-cis-retinol for subsequent conversion to 9-cis-retinoic acid. nih.gov | Facilitates the study of the biological effects of endogenously synthesized 9-cis-retinoic acid on gene expression and cellular processes. |

The development and application of these specialized research probes and reagents derived from or related to this compound are indispensable for the continued exploration of the multifaceted roles of retinoids in biology.

Future Research Directions and Unresolved Questions

Elucidation of Novel Enzymatic Pathways Involved in 9-cis-Retinyl Stearate (B1226849) Synthesis and Catabolism

The enzymatic machinery responsible for the metabolism of all-trans-retinyl esters is well-documented, but the specific pathways for the 9-cis isomer remain poorly understood. The primary enzyme for retinol (B82714) esterification in the body is lecithin:retinol acyltransferase (LRAT), with acyl-CoA:retinol acyltransferase (ARAT) also contributing. nih.govresearchgate.netnih.gov Conversely, a variety of retinyl ester hydrolases (REHs) are responsible for liberating retinol from these stores. nih.govnih.gov

A significant unresolved question is whether specific enzymes show preferential activity for the synthesis or hydrolysis of 9-cis-retinyl stearate. Future research should investigate the substrate specificity of known LRAT and ARAT isoforms for 9-cis-retinol (B22316) and stearic acid. It is plausible that novel, uncharacterized acyltransferases exist with higher affinity for the 9-cis-retinol configuration. Studies in hepatic-derived cell lines have shown that 9-cis-retinol can be esterified, likely by LRAT and ARAT, and that these esters can be hydrolyzed, but the precise kinetics and preferences were not determined. nih.gov

Similarly, the catabolism of this compound is an open area of research. Once hydrolyzed to 9-cis-retinol, it can be oxidized to 9-cis-retinal (B17824) and then to 9-cis-retinoic acid. nih.gov However, the degradation of the parent ester or its direct metabolites is not characterized. The catabolism of excess retinoic acid involves cytochrome P450 (CYP) enzymes, which generate more water-soluble forms for excretion. researchgate.netsemanticscholar.org It is crucial to identify if specific CYP enzymes or other hydrolases are involved in the catabolism of this compound, which would be fundamental to understanding its biological half-life and turnover.

Advancements in Analytical Techniques for Comprehensive Retinoid Profiling and Spatial Localization

A major challenge in retinoid research is the analytical difficulty in separating and quantifying the vast array of isomers and ester forms present in biological samples. researchgate.net Current methods, such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS), are powerful but often struggle to resolve structurally similar compounds, such as the 9-cis and all-trans isomers of retinyl stearate, from other esters like retinyl palmitate or oleate (B1233923) within a complex biological matrix. mdpi.comjfda-online.comresearchgate.netresearchgate.net

Future advancements must focus on developing analytical methods with enhanced resolution and sensitivity. researchgate.net Multidimensional liquid chromatography (MD-LC) and high-resolution mass spectrometry (HRMS) are promising avenues. mdpi.comresearchgate.net The development of new stationary phases for HPLC specifically designed to improve the separation of retinoid isomers is a critical need. Such methods would allow for the accurate quantification of endogenous this compound, which is essential for understanding its physiological relevance.

Furthermore, understanding the precise location of this compound within tissues and cells is vital. While it is known that retinyl esters are stored in lipid droplets in hepatic stellate cells and other tissues, the specific distribution of different ester forms is unknown. nih.govnih.gov Future research should employ advanced imaging techniques, such as mass spectrometry imaging (MSI) or the use of fluorescently tagged analogs in combination with super-resolution microscopy, to visualize the spatial localization of this compound. This would reveal whether it co-localizes with specific enzymes or proteins, providing clues to its function. semanticscholar.org

Further Characterization of this compound's Specific Cellular and Molecular Targets in Non-Clinical Contexts

Retinyl esters are generally considered biologically inert storage molecules, serving as precursors for active retinoids like all-trans-retinoic acid and 9-cis-retinoic acid. nih.govamegroups.org The latter is a known high-affinity ligand for Retinoid X Receptors (RXRs), which are master regulators of gene expression. nih.govplos.orgnih.gov A fundamental unresolved question is whether this compound itself possesses any direct biological activity, independent of its conversion to 9-cis-retinoic acid.

Future non-clinical research must explore the possibility of non-canonical functions. This involves screening for potential binding partners of this compound using techniques like affinity chromatography-mass spectrometry. It is conceivable that it could interact with intracellular proteins, potentially modulating their activity or localization.

Another avenue of investigation is the influence of the stearate moiety. The fatty acid composition of cellular lipids can significantly impact membrane fluidity and signaling pathways. Research should examine whether the enzymatic release of stearic acid specifically from this compound has unique downstream effects compared to the release of other fatty acids like palmitic or oleic acid from their respective retinyl esters. This could link the storage of a specific retinyl ester to distinct lipid signaling outcomes. While the ultimate function of 9-cis-retinol metabolism is likely the generation of 9-cis-retinoic acid for RXR activation, the possibility of the ester form having its own unique biological role cannot be dismissed and requires thorough investigation. nih.gov

Interplay of this compound with Lipid Droplet Biology and Whole-Organism Energy Homeostasis

Retinyl esters, including retinyl palmitate, stearate, oleate, and linoleate, are stored within the lipid droplets (LDs) of hepatic stellate cells (HSCs) and, to a lesser extent, in adipose tissue. nih.govnih.gov These LDs are complex organelles with a host of associated proteins, such as those from the perilipin family, that regulate lipid storage and mobilization. nih.gov The formation of these retinoid-storing LDs is critically dependent on the enzyme LRAT. nih.gov

A key area for future research is to determine if there is a functional significance to the diversity of fatty acids esterified to retinol. It is unknown whether this compound is sequestered in the same LDs as other retinyl esters or if specialized LDs exist. The interplay between this compound and LD-associated proteins is also a complete unknown. Research should investigate whether specific hydrolases or acyltransferases that process this compound are selectively recruited to LDs under certain metabolic conditions.

The connection to whole-organism energy homeostasis is another critical frontier. Retinoid metabolism is intricately linked with the biology of adipose tissue, which is a central regulator of energy balance. semanticscholar.orgmdpi.com Future studies should explore how the storage and mobilization of this compound in adipocytes are regulated during different energy states, such as fasting or diet-induced obesity. It is possible that the preferential release of stearic acid from these stores could have distinct effects on insulin (B600854) sensitivity and adipokine secretion compared to other fatty acids, thus representing a novel layer of metabolic regulation. semanticscholar.orgbiorxiv.org

Comparative Physiology and Evolutionary Significance of Retinyl Ester Metabolism Across Diverse Organisms

The ability to store retinoids as retinyl esters is a key evolutionary adaptation in vertebrates, providing a buffer against dietary fluctuations. nih.gov The presence of retinoid metabolic and signaling pathways in invertebrates, such as mollusks, suggests that the core machinery is ancient, predating the last common ancestor of all bilaterians. plos.orgnih.govoup.com

A major unresolved question is why such a diversity of fatty acids is used for retinol esterification across different species. Future research should focus on comparative physiology, analyzing the retinyl ester profiles of a wide range of organisms from different environments and with varied diets. This could reveal the evolutionary pressures that led to the predominance of certain esters, like stearate, in specific lineages. For example, does the prevalence of this compound correlate with a diet rich in specific fatty acids or with particular thermal adaptation needs?

Such studies could elucidate the evolutionary significance of storing retinol with different fatty acids. Perhaps the use of a saturated fatty acid like stearate provides greater stability or influences the physical properties of the lipid droplet in a way that is advantageous under specific environmental conditions. Understanding the evolutionary trajectory of retinyl ester metabolism will provide a broader context for its physiological role in mammals and may uncover conserved functions that are not yet appreciated. researchgate.netoup.com

Data Tables

Table 1: Summary of Future Research Directions for this compound

| Section | Unresolved Question | Proposed Research Approach |

| 7.1. Enzymatic Pathways | Do specific enzymes preferentially synthesize or catabolize this compound? | In vitro kinetic assays with purified LRAT, ARAT, REHs, and CYP enzymes using 9-cis-retinol and this compound as substrates. |

| 7.2. Analytical Techniques | How can we accurately quantify and localize this compound in complex biological samples? | Development of multidimensional chromatography (MD-LC) and high-resolution mass spectrometry (HRMS) methods. Application of mass spectrometry imaging (MSI) to tissue sections. |

| 7.3. Cellular/Molecular Targets | Does this compound have direct biological activity beyond being a precursor? | Affinity-based proteomics to identify potential protein binding partners. Comparative cellular studies on the signaling effects of stearic acid vs. other fatty acids released from retinyl esters. |

| 7.4. Lipid Droplet Biology | Is there a functional reason for storing this compound in lipid droplets? | Proteomic analysis of lipid droplets isolated from cells rich in this compound. Investigating its mobilization during different metabolic states (e.g., fasting) in adipocyte and hepatic stellate cell models. |

| 7.5. Comparative Physiology | What is the evolutionary significance of using stearate for retinol esterification? | Comprehensive lipidomic profiling of retinyl esters across a diverse range of vertebrate and invertebrate species. Correlating ester profiles with diet, habitat, and phylogeny. |

Q & A

Q. What mechanisms underlie the differential stability of this compound in aqueous vs. lipid matrices?

- Methodological Answer : Conduct interfacial tension measurements (Wilhelmy plate method) to assess aggregation tendencies. Use fluorescence quenching assays to monitor oxidative degradation in micellar vs. liposomal formulations. Compare activation energies (Ea) from Arrhenius plots to identify dominant degradation pathways (hydrolysis vs. oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.